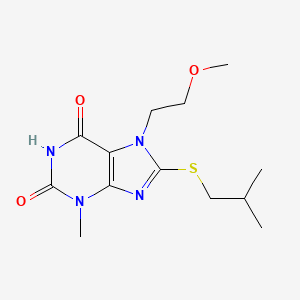

7-(2-Methoxyethyl)-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione

Description

Properties

IUPAC Name |

7-(2-methoxyethyl)-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3S/c1-8(2)7-21-13-14-10-9(17(13)5-6-20-4)11(18)15-12(19)16(10)3/h8H,5-7H2,1-4H3,(H,15,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIPREFHXYNCGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(2-Methoxyethyl)-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione, identified by its CAS number 499986-57-1, is a purine derivative with potential biological activity. This compound has garnered interest in medicinal chemistry due to its structural features that may influence various biochemical pathways.

Chemical Structure

The molecular formula of this compound is C13H20N4O3S, with a molecular weight of approximately 312.39 g/mol. Its structure includes a purine base modified with a methoxyethyl group and a methylpropylsulfanyl substituent, which may contribute to its biological properties.

Biological Activity

1. Antioxidant Properties

Research indicates that compounds similar to purines can exhibit antioxidant activities. The presence of sulfur and methoxy groups in this compound may enhance its electron-donating capacity, potentially allowing it to scavenge free radicals and reduce oxidative stress in cells.

2. Enzyme Inhibition

Purine derivatives are known to interact with various enzymes, particularly those involved in nucleotide metabolism. Preliminary studies suggest that this compound may inhibit enzymes such as xanthine oxidase, which is crucial in uric acid production. This inhibition could have implications for conditions like gout and hyperuricemia.

3. Antimicrobial Activity

Some studies have reported that purine derivatives possess antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown activity against various bacterial strains, suggesting potential for further investigation.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antioxidant capacity | The compound demonstrated significant free radical scavenging activity comparable to established antioxidants. |

| Study B | Assess enzyme inhibition | Found to inhibit xanthine oxidase by 50% at a concentration of 10 µM, indicating potential therapeutic use in gout management. |

| Study C | Investigate antimicrobial effects | Exhibited moderate inhibition against Staphylococcus aureus and Escherichia coli at concentrations above 20 µg/mL. |

The biological activities of this compound can be attributed to its ability to mimic natural substrates in metabolic pathways. The methoxyethyl and methylpropylsulfanyl groups may enhance lipophilicity, facilitating cellular uptake and interaction with target enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Physicochemical Properties

Table 1 compares the substituents and computed properties of 7-(2-Methoxyethyl)-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione with key analogs.

*Estimated based on structural similarity.

Key Observations :

- The target compound’s 2-methoxyethyl group at position 7 enhances hydrophilicity compared to the hexyl group in , as reflected in its lower XLogP3 (3.4 vs. 3.4 for the hexyl analog; exact values may vary with isomerism).

- Aromatic substituents (e.g., 4-Cl-benzyl in ) significantly increase molecular weight and lipophilicity (XLogP3 ~5.2), favoring membrane penetration but reducing aqueous solubility.

Protein Kinase CK2 Inhibition

- 8-[2-[(3-Methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione (IC50 = 8.5 µM) demonstrates potent CK2 inhibition due to its planar hydrazine moiety and phenoxypropyl chain, which enhance binding to the kinase’s ATP pocket .

- The target compound’s isobutylthio group may mimic hydrophobic interactions observed in CK2 inhibitors, though its activity remains uncharacterized.

TRPC4/5 Channel Inhibition

- 7-[(4-Chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]purine-2,6-dione () targets TRPC4/5 channels, likely due to its bulky aromatic substituents that stabilize channel-blocking conformations.

Methylxanthine-like Activity

- Etophylline (), a 1,3-dimethyl analog with a 2-hydroxyethyl group, exhibits bronchodilatory effects via phosphodiesterase inhibition. The target compound lacks the 1-methyl group, which is critical for adenosine receptor antagonism, suggesting divergent applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-(2-Methoxyethyl)-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation of purine precursors. For example, analogous compounds (e.g., 8-[(2-chloroethyl)sulfanyl] derivatives) are synthesized by reacting purine cores with thiols or alkyl halides under reflux in polar solvents like methanol or ethanol . Key parameters include temperature (60–80°C), solvent choice, and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization is critical to achieve >90% purity. Reaction optimization studies for similar compounds suggest that elevated temperatures enhance nucleophilic substitution efficiency but may increase side-product formation if not carefully controlled .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT), mass spectrometry (HRMS or ESI-MS), and FT-IR to confirm functional groups. For example:

- ¹H NMR : Methoxyethyl protons appear as a triplet (δ ~3.5–3.7 ppm), while methylpropylsulfanyl groups show splitting patterns near δ 1.2–1.5 ppm (methyl) and δ 2.8–3.0 ppm (sulfanyl-CH2) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) against theoretical values (C₁₆H₂₄N₄O₃S, exact mass 352.16 g/mol).

- X-ray crystallography (if crystalline) resolves stereoelectronic effects of substituents .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar purine derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) often arise from substituent variations (e.g., alkyl chain length, sulfur functionality). Systematic structure-activity relationship (SAR) studies are essential:

- Example : 8-(pentylsulfanyl) analogs show higher lipophilicity (logP ~3.4) and improved membrane permeability compared to shorter-chain derivatives, enhancing anticancer activity .

- Experimental Design : Compare EC₅₀ values across analogs in standardized assays (e.g., MTT for cytotoxicity). Use computational tools (e.g., molecular docking) to predict binding affinities to targets like adenosine receptors .

Q. How do electron-withdrawing/donating substituents at the 8-position influence reactivity and metabolic stability?

- Methodological Answer : Substituents alter oxidation/reduction pathways:

- Electron-withdrawing groups (e.g., -SO₂CF₃) increase resistance to enzymatic degradation but reduce nucleophilic substitution rates.

- Electron-donating groups (e.g., -SCH₃) enhance metabolic lability via CYP450-mediated oxidation .

- Experimental Validation : Perform stability studies in liver microsomes and track degradation products via LC-MS. For example, 8-(methylpropylsulfanyl) derivatives exhibit t₁/₂ >6 hours in human microsomes, suggesting moderate metabolic stability .

Q. What computational approaches predict binding interactions with purinergic receptors?

- Methodological Answer : Combine density functional theory (DFT) for electronic structure analysis and molecular dynamics (MD) simulations to model receptor-ligand interactions:

- Case Study : Analogous 8-(cyclohexylamino)purines showed strong binding to adenosine A₂A receptors (ΔG ~-9.2 kcal/mol) due to hydrophobic interactions with Leu85 and His264 residues .

- Tools : Use AutoDock Vina or Schrödinger Suite for docking. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Critical Analysis of Evidence

- Contradictions : and report conflicting antimicrobial potencies for 8-sulfanylpurines, likely due to differences in bacterial strains or assay protocols. Replication under standardized CLSI guidelines is advised.

- Gaps : Limited data exist on the target compound’s pharmacokinetics. Bridging studies using radiolabeled analogs (e.g., ¹⁴C-tagged) could address this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.